REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:25])[CH:5]([O:22][CH2:23][CH3:24])[CH:6]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:10][CH:9]=1)O)[CH3:2].COC(=O)C(OCC)=CC1C=CC(OCC2C=CC=CC=2)=CC=1>>[CH2:1]([O:3][C:4](=[O:25])[C:5]([O:22][CH2:23][CH3:24])=[CH:6][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[CH:10][CH:9]=1)[CH3:2]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)OC(C(C(O)C1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O
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Name
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3-(4-benzyloxy-phenyl)-2-ethoxy-acrylic acid methyl ester
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC(C(=CC1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(C)OC(C(=CC1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |